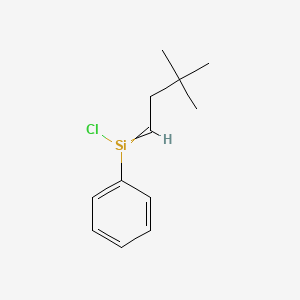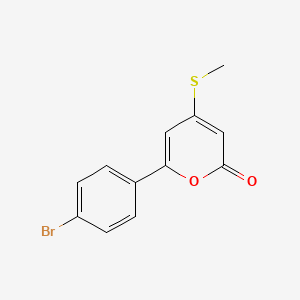![molecular formula C16H24Cl2S2 B14282913 1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride CAS No. 121226-07-1](/img/structure/B14282913.png)
1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride is a chemical compound with a unique structure that includes a phenylene group linked to two thiolan-1-ium groups via methylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride typically involves the reaction of a phenylene derivative with thiolan-1-ium precursors. One common method involves the use of α,α-Dichloro-p-xylene and thiolan-1-ium salts in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 50°C, for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-[1,2-Phenylen
特性
CAS番号 |
121226-07-1 |
|---|---|
分子式 |
C16H24Cl2S2 |
分子量 |
351.4 g/mol |
IUPAC名 |
1-[[2-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-8-16(14-18-11-5-6-12-18)15(7-1)13-17-9-3-4-10-17;;/h1-2,7-8H,3-6,9-14H2;2*1H/q+2;;/p-2 |
InChIキー |
BPVXPDRISXJHQS-UHFFFAOYSA-L |
正規SMILES |
C1CC[S+](C1)CC2=CC=CC=C2C[S+]3CCCC3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



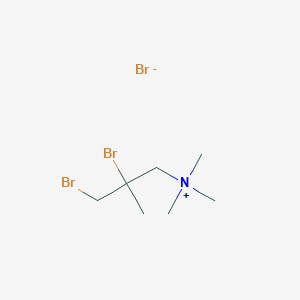
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
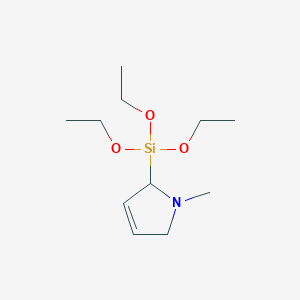
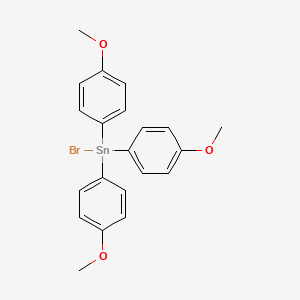

![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
